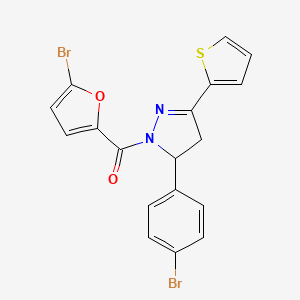

1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H12Br2N2O2S and its molecular weight is 480.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the compound TCMDC-125623 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-125623 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This inhibition disrupts the normal function of PfCLK3, leading to changes in the parasite’s RNA splicing .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125623 affects the RNA splicing pathway in the malaria parasite . This disruption in RNA splicing affects the parasite’s ability to survive and reproduce .

Pharmacokinetics

Result of Action

The result of TCMDC-125623’s action is the rapid killing of P. falciparum at the trophozoite to schizont stages. It also prevents the development of stage V gametocytes and inhibits the development of liver stage parasites .

Biologische Aktivität

1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic compound with a complex structure that incorporates various heterocyclic moieties. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12Br2N2O2S, with a molecular weight of 480.17 g/mol. The compound features a pyrazole core substituted with brominated furan and phenyl groups, as well as a thiophene ring, which may contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. In one study, compounds similar to the target compound were shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, demonstrating their potential as anti-inflammatory agents . For instance, derivatives with similar structures exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.

2. Antimicrobial Activity

Pyrazoles have been reported to possess antimicrobial properties against various pathogens. A study highlighted the synthesis of novel pyrazole derivatives that showed promising antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents was crucial for enhancing this activity .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that compounds with similar structures could inhibit cell proliferation across various cancer cell lines in the NCI-60 panel. Notably, some derivatives exhibited moderate to good activity against breast and prostate cancer cells . The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

4. Monoamine Oxidase Inhibition

Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. These compounds showed high selectivity and potency in inhibiting both MAO-A and MAO-B isoforms, suggesting their potential therapeutic applications in neuroprotection .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2016) | Pyrazole derivatives | MAO-B inhibition | High activity against MAO isoforms |

| Burguete et al. (2020) | Novel pyrazoles | Antimicrobial | Effective against E. coli and S. aureus |

| Chovatia et al. (2020) | Pyrazole derivatives | Antitubercular | Promising results against Mycobacterium tuberculosis |

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

- Inflammatory Pathway Modulation : Pyrazoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Cell Cycle Regulation : Certain derivatives induce apoptosis in cancer cells by modulating key regulatory proteins involved in the cell cycle.

- Enzyme Inhibition : The inhibition of enzymes such as MAO-B can lead to increased levels of neurotransmitters, providing neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation.

- A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell growth signaling pathways .

-

Anti-inflammatory Properties

- The compound's structural analogs have shown promise as anti-inflammatory agents. Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition can lead to reduced production of inflammatory mediators such as prostaglandins .

-

Antimicrobial Activity

- The unique structure of this compound allows it to interact with bacterial cell membranes, potentially leading to bactericidal effects. Studies have reported that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antibiotics .

Materials Science Applications

-

Polymeric Materials

- The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research indicates that these compounds can act as cross-linking agents or modifiers in polymer synthesis, leading to materials with improved performance characteristics .

-

Sensors and Electronics

- Due to their electronic properties, pyrazole derivatives are being investigated for use in organic electronic devices, including sensors and transistors. The ability of these compounds to conduct electricity while maintaining stability under various environmental conditions makes them attractive for such applications .

Case Study 1: Anticancer Activity Evaluation

A study focusing on the synthesis of pyrazole derivatives highlighted the anticancer potential of compounds similar to This compound . The results showed a significant reduction in cell viability in various cancer cell lines, suggesting a promising avenue for further drug development.

Case Study 2: Anti-inflammatory Mechanism

In a detailed investigation into the anti-inflammatory effects of pyrazole derivatives, researchers found that these compounds effectively inhibited COX enzymes in vitro. Molecular docking studies revealed strong binding affinities, supporting their potential as therapeutic agents against inflammatory diseases.

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2N2O2S/c19-12-5-3-11(4-6-12)14-10-13(16-2-1-9-25-16)21-22(14)18(23)15-7-8-17(20)24-15/h1-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMGSICSRHRPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.